molecular formula C15H15F3N2O B12248110 1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile

1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile

Cat. No.: B12248110
M. Wt: 296.29 g/mol
InChI Key: ZOXSISUBZJLAKL-UHFFFAOYSA-N
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Description

1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an acetyl linkage

Preparation Methods

The synthesis of 1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable phenyl derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Mechanism of Action

The mechanism of action of 1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The piperidine ring provides structural rigidity, which is crucial for binding to specific sites on target proteins .

Comparison with Similar Compounds

1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C15H15F3N2O

Molecular Weight

296.29 g/mol

IUPAC Name

1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidine-4-carbonitrile

InChI

InChI=1S/C15H15F3N2O/c16-15(17,18)13-3-1-11(2-4-13)9-14(21)20-7-5-12(10-19)6-8-20/h1-4,12H,5-9H2

InChI Key

ZOXSISUBZJLAKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C(=O)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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